

An In-depth Technical Guide to Methyl Picolinate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl picolinate**

Cat. No.: **B146443**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of **methyl picolinate**. The information is intended for professionals in research, development, and academia who require detailed technical data on this versatile heterocyclic compound.

Introduction

Methyl picolinate (IUPAC name: methyl pyridine-2-carboxylate) is an aromatic organic compound and the methyl ester of picolinic acid.^{[1][2]} It is a member of the pyridine family, characterized by a pyridine ring substituted at the 2-position with a methyl ester group.^[3] This compound typically appears as a colorless to pale yellow liquid or a low-melting solid with a characteristic fruity or aromatic odor.^{[3][4]} **Methyl picolinate** is recognized for its utility as a versatile intermediate and building block in various fields, most notably in the pharmaceutical and agrochemical industries.^{[3][5][6]} Its unique chemical structure, featuring both a reactive ester functional group and a pyridine moiety, allows for a wide range of synthetic transformations, making it a valuable precursor in the synthesis of more complex molecules and bioactive compounds.^{[3][7]}

Chemical Structure and Identifiers

Methyl picolinate's structure consists of a pyridine ring with a methoxycarbonyl group attached at the C2 position. The molecule exists in two conformers, s-cis and s-trans.^{[4][5]}

Caption: Chemical structure of **Methyl Picolinate**.

Table 1: Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	methyl pyridine-2-carboxylate	[1] [2]
Synonyms	Methyl 2-pyridinecarboxylate, Picolinic acid methyl ester, 2- Carbomethoxypyridine	[1] [5]
CAS Number	2459-07-6	[1] [5]
Molecular Formula	C ₇ H ₇ NO ₂	[1] [5]
Molecular Weight	137.14 g/mol	[1] [5]
InChI Key	NMMIHXMBOZYNET- UHFFFAOYSA-N	[1] [3]
Canonical SMILES	COC(=O)C1=CC=CC=N1	[2] [3]

| EINECS | 219-545-2 |[\[5\]](#) |

Physicochemical Properties

Methyl picolinate is a low-melting solid that often presents as a colorless to yellow liquid at or slightly above room temperature.[\[3\]](#)[\[5\]](#) It is slightly soluble in water but miscible with many common organic solvents like ethanol and acetone.[\[3\]](#)[\[5\]](#)

Table 2: Physicochemical Data

Property	Value	Reference
Appearance	White/Crystalline Powder or Colorless to yellow liquid	[3] [5]
Melting Point	19 °C	[5] [8]
Boiling Point	95 °C at 1 mm Hg; 227.4 °C at 760 mmHg	[4] [5] [9]
Density	1.137 g/mL at 25 °C	[4] [5]
Refractive Index (n ²⁰ /D)	1.521	[4] [5]
Vapor Pressure	0.0778 mmHg at 25 °C	[5]
Flash Point	217 °F (102.8 °C)	[5]
pKa	2.21 (+1) at 25 °C	[3] [5]
Water Solubility	Slightly soluble	[3] [4] [5]

| Storage Temperature | Room Temperature, under inert atmosphere [\[5\]](#) |

Spectroscopic Data

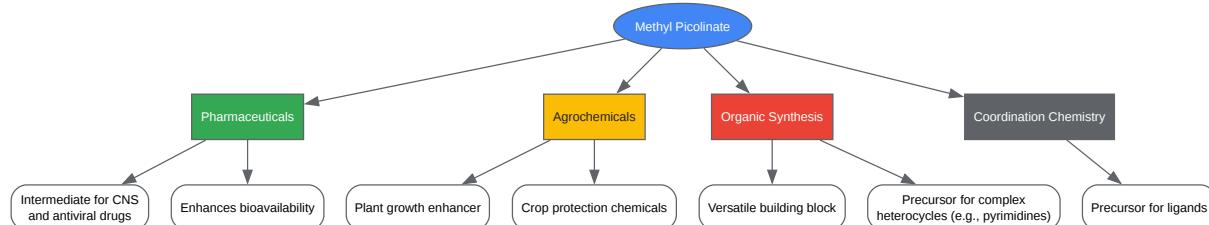
The structural identity and purity of **methyl picolinate** can be confirmed using various spectroscopic techniques. Experimental spectra are widely available in chemical databases.

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the arrangement of the methyl ester and pyridine ring protons.[\[10\]](#)[\[11\]](#)
- Infrared (IR) Spectroscopy: IR spectra show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, and the aromatic C=C and C=N vibrations of the pyridine ring.[\[1\]](#)[\[12\]](#)
- Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound, with a molecular ion peak corresponding to its formula weight (137.14 g/mol).[\[1\]](#)[\[13\]](#)

Reactivity and Chemical Pathways

Methyl picolinate's reactivity is governed by its ester functional group and the pyridine ring. It serves as a versatile precursor in organic synthesis.[7]

- Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield picolinic acid and methanol.[7]
- Transesterification: It can react with other alcohols in the presence of a catalyst to form different picolinate esters.[7]
- Nucleophilic Substitution: The nitrogen atom in the pyridine ring can undergo nucleophilic substitution reactions, leading to a variety of derivatives.[7]
- Building Block in Synthesis: It is a key starting material for synthesizing more complex heterocyclic compounds, such as N-benzylpicolinamide and substituted pyrimidines, which are of interest in medicinal chemistry.[7]



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Caption: Key application areas of **Methyl Picolinate**.

Experimental Protocols

Synthesis via Fischer Esterification

The most common method for preparing **methyl picolinate** is the Fischer esterification of picolinic acid with methanol, using a strong acid as a catalyst.[3][7]

Methodology:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add picolinic acid (1.0 eq). Add an excess of methanol (10-20 eq), which acts as both the solvent and reagent. [14]
- Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (H_2SO_4) (0.1-0.2 eq).[14]
- Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-12 hours.[15] Monitor the reaction's progress using Thin Layer Chromatography (TLC).[14][15]
- Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[15]
- Neutralization and Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate (NaHCO_3) solution to neutralize the acid catalyst, followed by a wash with brine.[14][15]
- Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4).[16] Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude **methyl picolinate**.[16]

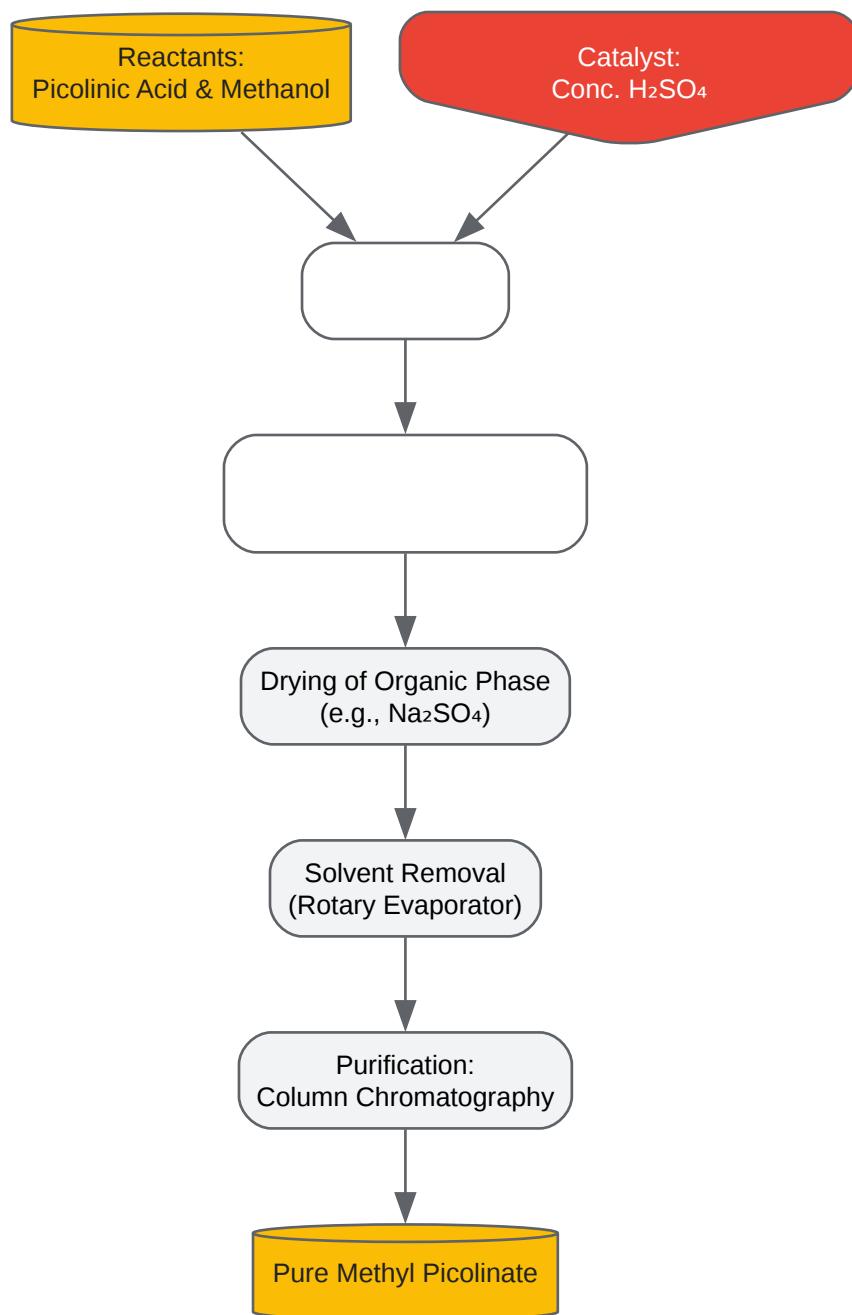
Purification by Column Chromatography

The crude product can be purified to high purity using column chromatography.[16]

Methodology:

- Column Preparation: Prepare a silica gel slurry using a suitable non-polar solvent (e.g., hexane) and pack it into a chromatography column.
- Sample Loading: Dissolve the crude **methyl picolinate** in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel column.

- Elution: Elute the column with a mixture of ethyl acetate and hexane (e.g., a 20:80 v/v mixture).[16] The polarity can be adjusted as needed based on TLC analysis.
- Fraction Collection: Collect the fractions as they elute from the column. Monitor the fractions by TLC to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified **methyl picolinate**.[16]



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Caption: General workflow for synthesis and purification.

Safety and Handling

Methyl picolinate is classified as an irritant.[\[5\]](#) Proper safety precautions should be observed during handling.

- Hazards: Causes skin, eye, and respiratory system irritation.[\[8\]](#)[\[17\]](#)[\[18\]](#)
- Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[\[18\]](#)[\[19\]](#)
- Handling: Use only in a well-ventilated area, preferably within a fume hood.[\[17\]](#)[\[19\]](#) Avoid inhalation of vapors and direct contact with skin and eyes.[\[17\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[17\]](#) Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[\[17\]](#)
- First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[\[17\]](#) For skin contact, wash off immediately with plenty of water.[\[17\]](#) If inhaled, move to fresh air. Seek medical attention if irritation persists.[\[19\]](#)

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- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Picolinate: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146443#methyl-picolinate-chemical-properties-and-structure\]](https://www.benchchem.com/product/b146443#methyl-picolinate-chemical-properties-and-structure)

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